molecular formula C18H18N2O3S B2731769 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 2097884-61-0

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B2731769
CAS No.: 2097884-61-0
M. Wt: 342.41
InChI Key: SDODAJZGYJGNJB-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.
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Biological Activity

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The molecular formula for this compound is C16H17N3O3SC_{16}H_{17}N_{3}O_{3}S with a molecular weight of 345.46 g/mol. The compound features a unique oxazole ring structure that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the thiophene and phenyl groups is accomplished via nucleophilic substitution methods.
  • Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, in vitro tests showed effective inhibition against various strains of bacteria and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC) µg/ml
Candida albicans1.6
Staphylococcus aureus0.8
Escherichia coli1.6
Aspergillus niger3.2

These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity in several studies. For example, it was tested against various cancer cell lines, including breast and lung cancer cells, demonstrating significant cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
  • Receptor Interaction : It has been suggested that the oxazole moiety interacts with cellular receptors, modulating signaling pathways related to inflammation and cell survival.
  • Oxidative Stress Induction : The compound may induce oxidative stress in target cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections.
  • Anticancer Research : Another research article detailed how the compound induced apoptosis in breast cancer cells via activation of caspase pathways, demonstrating its potential as an anticancer agent .

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-18(22,10-13-7-8-24-11-13)12-19-17(21)15-9-16(23-20-15)14-5-3-2-4-6-14/h2-9,11,22H,10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDODAJZGYJGNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.